molecular formula C22H16N4S2 B12515555 Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]- CAS No. 651714-06-6

Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]-

Cat. No.: B12515555
CAS No.: 651714-06-6
M. Wt: 400.5 g/mol
InChI Key: VHDJWEVPVGGBFL-UHFFFAOYSA-N
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Description

Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]- is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring fused with a triazole ring, making it a unique structure with significant potential in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]- typically involves the copper(I)-catalyzed azide-alkyne cycloaddition reaction, also known as the “click” reaction. This method is favored for its efficiency and high yield. The reaction involves the following steps:

    Formation of Azide: The starting material, usually an aromatic amine, is converted into an azide using sodium nitrite and sodium azide.

    Cycloaddition Reaction: The azide is then reacted with a terminal alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Thioether Formation: The resulting triazole compound is then reacted with a benzothiazole derivative under mild conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Using batch reactors for the azide-alkyne cycloaddition reaction.

    Purification: Purification of the product through crystallization or chromatography.

    Quality Control: Ensuring the purity and quality of the final product through various analytical techniques such as NMR, FTIR, and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole and triazole rings.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antibacterial, antifungal, and anticancer activities, making it a valuable compound in biological research.

    Medicine: Potential therapeutic agent for various diseases due to its biological activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.

    Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and signal transduction, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Similar in structure but with an oxygen atom instead of sulfur.

    Benzimidazole Derivatives: Contain an imidazole ring fused with a benzene ring.

    Thiazole Derivatives: Feature a thiazole ring similar to benzothiazole but without the fused benzene ring.

Uniqueness

Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]- is unique due to its combined benzothiazole and triazole rings, which confer distinct biological activities and chemical properties. This dual-ring structure enhances its potential as a versatile compound in various scientific fields.

Properties

CAS No.

651714-06-6

Molecular Formula

C22H16N4S2

Molecular Weight

400.5 g/mol

IUPAC Name

2-[(1,5-diphenyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C22H16N4S2/c1-3-9-16(10-4-1)21-24-20(25-26(21)17-11-5-2-6-12-17)15-27-22-23-18-13-7-8-14-19(18)28-22/h1-14H,15H2

InChI Key

VHDJWEVPVGGBFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)CSC4=NC5=CC=CC=C5S4

Origin of Product

United States

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